Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. Aryl-Substituted 1,2,4-Oxadiazole Analogs
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide possesses a calculated partition coefficient (XLogP3-AA) of 1.0, which is markedly lower than that predicted for typical aryl-substituted 1,2,4-oxadiazole congeners such as the 3-phenyl analog (estimated XLogP ~2.5–3.0). This lower lipophilicity arises from the saturated tetrahydropyran (oxan-4-yl) substituent, which introduces an ether oxygen capable of acting as a hydrogen-bond acceptor. The compound has a topological polar surface area (TPSA) of 103 Ų and 7 hydrogen-bond acceptor atoms, compared to fewer H-bond acceptors in purely aryl-substituted analogs [1]. These computed parameters suggest improved aqueous solubility and a reduced propensity for non-specific lipophilic protein binding, which may translate into cleaner in vitro assay profiles. Note: No experimental logP or solubility data for the target compound were identified; the above values are computed properties.
| Evidence Dimension | Calculated logP (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0; TPSA = 103 Ų; H-bond acceptors = 7 [1] |
| Comparator Or Baseline | Typical 3-aryl-1,2,4-oxadiazole-quinoxaline hybrids: estimated XLogP ~2.5–3.0; TPSA ~80–90 Ų; H-bond acceptors ~5–6 (estimated by structural analogy) |
| Quantified Difference | Estimated ΔXLogP ≈ –1.5 to –2.0 units; ΔTPSA ≈ +13–23 Ų; ΔH-bond acceptors ≈ +1–2 |
| Conditions | Computed values from PubChem (XLogP3-AA, Cactvs TPSA); comparator values are estimated based on structural similarity to known aryl-substituted 1,2,4-oxadiazole-quinoxaline hybrids |
Why This Matters
Lower logP and higher TPSA are associated with improved aqueous solubility and reduced non-specific binding, which can enhance reliability in biochemical and cell-based assays during screening campaigns—critical for procurement decisions when selecting compounds for high-throughput or fragment-based screening.
- [1] PubChem. N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide. Compound Summary CID 119104765. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2034420-92-1 View Source
